6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20414340
InChI: InChI=1S/C14H17N5O3S2/c1-9-11(5-7-22-9)13-17-19-12(15-16-14(19)23-13)10-4-3-6-18(8-10)24(2,20)21/h5,7,10H,3-4,6,8H2,1-2H3
SMILES:
Molecular Formula: C14H17N5O3S2
Molecular Weight: 367.5 g/mol

6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC20414340

Molecular Formula: C14H17N5O3S2

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C14H17N5O3S2
Molecular Weight 367.5 g/mol
IUPAC Name 6-(2-methylfuran-3-yl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C14H17N5O3S2/c1-9-11(5-7-22-9)13-17-19-12(15-16-14(19)23-13)10-4-3-6-18(8-10)24(2,20)21/h5,7,10H,3-4,6,8H2,1-2H3
Standard InChI Key OPBGRQDWXZAFMG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CO1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C

Introduction

6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl] triazolo[3,4-b] thiadiazole is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential pharmacological properties. This compound features a unique structural framework that includes multiple heterocycles, such as triazole and thiadiazole rings, along with functional groups like methylsulfonyl and piperidinyl moieties.

Synthesis and Characterization

The synthesis of 6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl] triazolo[3,4-b] thiadiazole typically involves multiple steps, including the construction of its distinct triazole and thiadiazole rings. The process often requires the use of specific solvents, catalysts, and reaction conditions to optimize yield and purity.

Synthesis StepDescription
1. Formation of Triazole RingInvolves condensation reactions with appropriate precursors.
2. Incorporation of Thiadiazole MoietyRequires specific reagents to form the thiadiazole ring.
3. Attachment of Functional GroupsIncludes the addition of methylsulfonyl and piperidinyl groups.

Biological Activity and Potential Applications

Research indicates that compounds with similar structures often exhibit activity against neurotransmitter systems or inflammatory pathways. The mechanism of action for this compound is hypothesized to involve interaction with specific biological targets such as enzymes or receptors.

Potential Biological ActivityDescription
Neurotransmitter System InteractionPotential for modulating neurotransmitter activity.
Anti-inflammatory EffectsMay interact with inflammatory pathways.

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